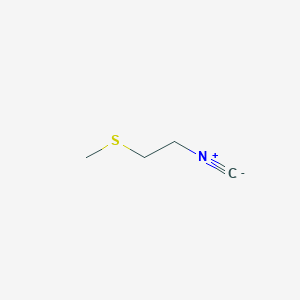
1-Isocyano-2-(methylsulfanyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyano-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C4H7NS. It is also known by its IUPAC name, 2-(methylsulfanyl)ethyl isocyanide. This compound is characterized by the presence of an isocyanide group (-NC) and a methylsulfanyl group (-SCH3) attached to an ethane backbone. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Isocyano-2-(methylsulfanyl)ethane typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes rearrangement to form the desired isocyanide compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Analyse Chemischer Reaktionen
1-Isocyano-2-(methylsulfanyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isocyanide group to an amine group, resulting in the formation of 2-(methylsulfanyl)ethylamine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Isocyano-2-(methylsulfanyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions such as the Ugi reaction.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the unique reactivity of the isocyanide group.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Isocyano-2-(methylsulfanyl)ethane involves the reactivity of the isocyanide group. Isocyanides are known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential metabolic pathways in microorganisms, making isocyanides effective antimicrobial agents. The compound’s interaction with specific molecular targets, such as enzymes involved in fatty acid biosynthesis, highlights its potential as a versatile chemical tool in biological research.
Vergleich Mit ähnlichen Verbindungen
1-Isocyano-2-(methylsulfanyl)ethane can be compared with other isocyanide compounds, such as:
Phenyl isocyanide: Unlike this compound, phenyl isocyanide has an aromatic ring, which influences its reactivity and applications.
Cyclohexyl isocyanide: This compound has a cyclohexyl group instead of a methylsulfanyl group, leading to differences in steric and electronic properties.
tert-Butyl isocyanide: The presence of a bulky tert-butyl group in this compound affects its reactivity and makes it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C4H7NS |
|---|---|
Molekulargewicht |
101.17 g/mol |
IUPAC-Name |
1-isocyano-2-methylsulfanylethane |
InChI |
InChI=1S/C4H7NS/c1-5-3-4-6-2/h3-4H2,2H3 |
InChI-Schlüssel |
FGQBPVHOUBONEN-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



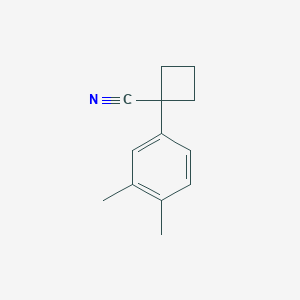
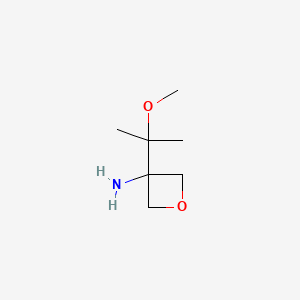

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
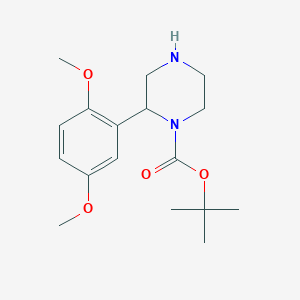
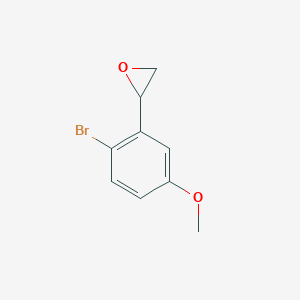

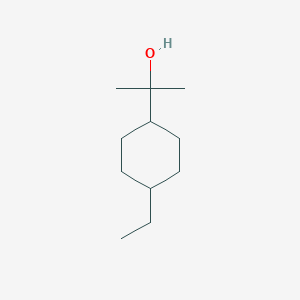
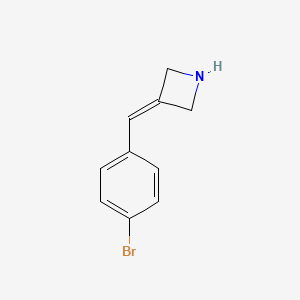
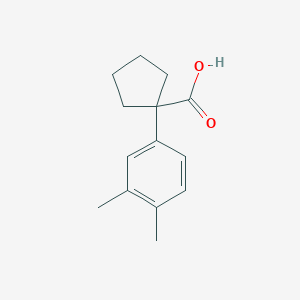
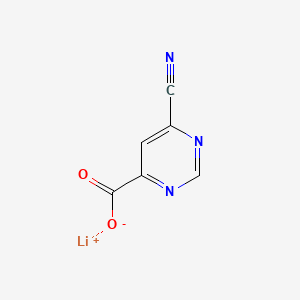

![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)
